Levofloxacin-d8

描述

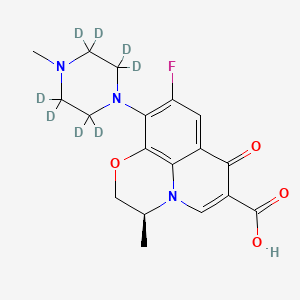

Levofloxacin-d8 is a deuterium-labeled derivative of levofloxacin, a synthetic fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of levofloxacin. The incorporation of deuterium atoms in place of hydrogen atoms allows for more precise tracking and analysis in various experimental settings .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Levofloxacin-d8 involves the incorporation of deuterium atoms into the levofloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the incorporation of deuterium and to verify the structural integrity of the compound .

化学反应分析

Types of Reactions

Levofloxacin-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

科学研究应用

Pharmacokinetic Studies

Levofloxacin-d8 is utilized in pharmacokinetic research to better understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. The deuteration allows for enhanced detection and quantification using mass spectrometry techniques, which can provide insights into the drug's behavior in biological systems.

Key Findings:

- Absorption and Distribution: Studies have shown that levofloxacin has a bioavailability of 99%, with extensive tissue distribution, making it effective against various bacterial infections .

- Metabolic Pathways: Levofloxacin undergoes minimal hepatic metabolism and is primarily excreted unchanged via the kidneys . The use of this compound can help delineate metabolic pathways by distinguishing between the parent compound and its metabolites.

Treatment of Multidrug-Resistant Infections

This compound has been investigated for its role in treating multidrug-resistant bacterial infections, particularly in pediatric populations and patients with complex medical histories.

Case Studies:

- A retrospective study involving children with serious infections indicated that levofloxacin was effective against multidrug-resistant bacteria, with a conversion rate of pathogenic microbiological tests to negative in 39.29% of cases treated .

- In another study focused on pediatric patients with multidrug-resistant tuberculosis (MDR-TB), this compound was shown to be effective when used alongside other antitubercular agents. The pharmacokinetic data suggested that higher doses may be necessary for achieving adult-equivalent exposures .

Evaluation of Efficacy Against Tuberculosis

This compound has been particularly noted for its efficacy in treating tuberculosis, especially multidrug-resistant strains. Research indicates that it can be an integral part of combination therapy regimens.

Research Insights:

- A comparative study found that levofloxacin was as effective as other fluoroquinolones in reducing bacterial load in granulomas during tuberculosis treatment. The study highlighted the importance of monitoring immune responses alongside bacterial clearance metrics .

- The ongoing clinical trials are assessing the effectiveness of this compound in various formulations for both treatment and prophylaxis of MDR-TB .

Environmental Impact Studies

This compound is also utilized in environmental science to study the degradation pathways of pharmaceuticals in wastewater treatment processes. Its stable isotopic labeling aids in tracking the degradation products and understanding their environmental fate.

Findings:

- Research has demonstrated that levofloxacin is resistant to degradation compared to other antibiotics like ciprofloxacin, which raises concerns about its persistence in aquatic environments . Understanding these dynamics is crucial for developing effective wastewater treatment strategies.

Safety and Adverse Effects Monitoring

The safety profile of this compound is critical, especially given the potential for serious adverse effects associated with fluoroquinolones. Research continues to monitor these effects through case studies and clinical evaluations.

Adverse Events Analysis:

作用机制

Levofloxacin-d8, like levofloxacin, exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By inhibiting these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA replication and ultimately bacterial cell death .

相似化合物的比较

Similar Compounds

Ofloxacin: A second-generation fluoroquinolone with a similar mechanism of action.

Ciprofloxacin: Another fluoroquinolone with a broad spectrum of antibacterial activity.

Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against gram-positive bacteria

Uniqueness of Levofloxacin-d8

This compound is unique due to the incorporation of deuterium atoms, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in studies related to drug metabolism and interactions .

生物活性

Levofloxacin-d8, a deuterated derivative of levofloxacin, is an antibacterial agent belonging to the fluoroquinolone class. This compound is notable for its enhanced pharmacokinetic properties and potential applications in clinical settings, particularly in the treatment of various bacterial infections.

Overview of this compound

Levofloxacin, the parent compound, is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of deuterium in this compound aims to improve its stability and metabolic profile while retaining the biological activity characteristic of its parent compound.

Levofloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The mechanism is similar for this compound, which retains this critical action despite structural modifications.

Pharmacokinetics

The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties:

- Bioavailability : Levofloxacin exhibits high oral bioavailability (>90%), and it is anticipated that this compound maintains similar characteristics due to its structural similarities.

- Tissue Penetration : Studies indicate that levofloxacin has excellent tissue penetration, particularly in lung and soft tissue infections. This compound is expected to demonstrate comparable tissue distribution.

- Half-life : The half-life of levofloxacin is approximately 6-8 hours; deuteration may extend this duration slightly due to reduced metabolic clearance.

Antibacterial Spectrum

This compound retains the broad-spectrum activity of levofloxacin against various pathogens. The minimal inhibitory concentration (MIC) values for common bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 2 |

| Escherichia coli | ≤ 1 |

| Pseudomonas aeruginosa | ≤ 4 |

| Streptococcus pneumoniae | ≤ 1 |

These values suggest that this compound possesses effective antibacterial properties similar to those of levofloxacin.

Case Studies

- Diabetic Foot Infections : A study involving diabetic patients with foot infections demonstrated that levofloxacin effectively penetrated wound tissues, achieving concentrations significantly above the MIC for most pathogens isolated from these infections. The results indicated a favorable tissue-to-serum concentration ratio, supporting its use in treating complex infections in diabetic patients .

- Pharmacokinetic Variability : In a study assessing pharmacokinetic variability over 24 hours with oral administration of levofloxacin, it was found that peak plasma concentrations occurred approximately 1-2 hours post-dose. This pharmacokinetic profile is likely mirrored in this compound due to its structural similarity .

- QT Interval Studies : Research on the cardiac safety profile of levofloxacin indicated that while some patients experienced slight QT interval prolongation, this effect was not significantly different from placebo in healthy subjects . Such findings are crucial for evaluating the safety of this compound in clinical settings.

属性

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-FMBBTWBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675991 | |

| Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217716-71-6 | |

| Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。